molecular formula C6H5BrN2O4 B13496810 Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate

Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate

Cat. No.: B13496810
M. Wt: 249.02 g/mol
InChI Key: WSDILCPORFEICZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is a chemical compound with the molecular formula C6H5BrN2O4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate typically involves the bromination of Methyl 4,6-dihydroxypyridazine-3-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl groups at the 4 and 6 positions can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,6-dihydroxypyridazine-3-carboxylate: Lacks the bromine atom at the 5-position, making it less reactive in certain substitution reactions.

    5-Bromo-4,6-dihydroxypyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

    4,6-Dihydroxypyridazine-3-carboxylate derivatives: Various derivatives with different substituents at the 5-position, each with unique properties and reactivities.

Uniqueness

Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which provide a versatile platform for further chemical modifications. Its ability to undergo a wide range of reactions makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C6H5BrN2O4

Molecular Weight

249.02 g/mol

IUPAC Name

methyl 5-bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C6H5BrN2O4/c1-13-6(12)3-4(10)2(7)5(11)9-8-3/h1H3,(H2,9,10,11)

InChI Key

WSDILCPORFEICZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=O)C(=C1O)Br

Origin of Product

United States

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